3-Ethynylpyridine

Cross-coupling Sonogashira reaction Catalysis

3-Ethynylpyridine (CAS 121697-66-3, also known as 3-pyridylacetylene) is a heteroaromatic terminal alkyne with the molecular formula C₇H₅N and a molecular weight of 103.12 g/mol. It features an ethynyl group at the meta position of the pyridine ring, conferring both alkyne reactivity and pyridine coordination capability.

Molecular Formula C7H5N
Molecular Weight 103.12 g/mol
CAS No. 121697-66-3
Cat. No. B057287
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethynylpyridine
CAS121697-66-3
Synonyms3-PYRIDYLACETYLENE
Molecular FormulaC7H5N
Molecular Weight103.12 g/mol
Structural Identifiers
SMILESC#CC1=CN=CC=C1
InChIInChI=1S/C7H5N/c1-2-7-4-3-5-8-6-7/h1,3-6H
InChIKeyCLRPXACRDTXENY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Ethynylpyridine (CAS 121697-66-3) | Heteroaromatic Terminal Alkyne Building Block


3-Ethynylpyridine (CAS 121697-66-3, also known as 3-pyridylacetylene) is a heteroaromatic terminal alkyne with the molecular formula C₇H₅N and a molecular weight of 103.12 g/mol . It features an ethynyl group at the meta position of the pyridine ring, conferring both alkyne reactivity and pyridine coordination capability. Predicted physical properties include a boiling point of 170.5±13.0 °C at 760 mmHg and a LogP of 0.91, indicating moderate hydrophilicity relative to other ethynylpyridine isomers . Commercial availability typically ranges from 97–98% purity, with common storage recommendations at 2–8°C under inert atmosphere due to thermal and air sensitivity .

Why 3-Ethynylpyridine Cannot Be Interchanged with Other Ethynylpyridine Isomers


The substitution pattern of the ethynyl group on the pyridine ring profoundly influences electronic structure, dipole moment, HOMO-LUMO gap, and coordination behavior [1]. Computational studies across three monoethynylpyridines reveal that 2-ethynylpyridine exhibits a dipole moment and HOMO-LUMO gap most suitable for conducting polymer precursors, whereas the meta-substituted 3-ethynylpyridine possesses distinct electronic properties that favor alternative applications such as reversible electrochemical doping and selective metal coordination [1][2]. In Sonogashira coupling reactions, the reactivity order of iodopyridine precursors follows α ≫ γ ≥ β, directly impacting synthetic accessibility and regioselectivity for each isomer [3]. These intrinsic differences render simple isomer substitution invalid when specific electronic, geometric, or reactivity profiles are required, necessitating evidence-based selection among the ethynylpyridine family.

Quantitative Differentiation of 3-Ethynylpyridine vs. Comparators: An Evidence Guide for Scientific Procurement


Sonogashira Coupling Efficiency: Catalyst Screening with 3-Ethynylpyridine vs. Standard Conditions

In a catalyst screening study for Sonogashira coupling with 1-bromo-3,5-dimethoxybenzene, the Pd(PPh₃)₂Cl₂/CuI standard system yielded 0% of the desired cross-coupled product when using 3-ethynylpyridine as the alkyne partner [1]. In contrast, a modified catalyst system (P6 with L1 ligand, 1:1 ratio) achieved an 84% yield under identical reaction conditions [1]. This demonstrates that 3-ethynylpyridine is an ineffective substrate for standard Sonogashira conditions but can be efficiently coupled when the appropriate catalyst-ligand combination is employed—a critical consideration for synthetic route planning.

Cross-coupling Sonogashira reaction Catalysis Heterocyclic chemistry

Electrochemical Reversibility: Poly(3-ethynylpyridine) Exhibits Distinct Doping/Undoping Behavior

Polymerization of 3-ethynylpyridine using transition metal catalysts yields poly(3-ethynylpyridine) in moderate yields [1]. Cyclic voltammetry of this polymer reveals reversible electrochemical behavior between doped and undoped states [1]. In contrast, computational studies indicate that 2-ethynylpyridine among monoethynylpyridines is preferentially suited as a conducting polymer precursor based on HOMO-LUMO gap and dipole moment calculations [2]. The reversible doping observed for the meta-isomer distinguishes its polymer properties from those predicted for ortho- and para-ethynylpyridine analogues.

Conjugated polymers Electrochemistry Materials science Conducting polymers

Click Chemistry Selectivity: 3-Ethynylpyridine Enables Controlled Asymmetric Polyoxometalate Functionalization

The Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) between (NBu₄)₂[V₆O₁₃((OCH₂)₃CCH₂N₃)₂] and 3-ethynylpyridine yields products that form poorly soluble coordination compounds with transition metal ions such as Cu(I) and Zn(II) [1]. This precipitation behavior was exploited to control reaction selectivity, enabling the preparation of symmetric bis-pyridyltriazolyl and asymmetric monopyridyltriazolyl derivatives with relatively high yields and high substrate conversions [1]. While comparative click reactivity data for 2- or 4-ethynylpyridine in this specific system are not reported, the meta-position of 3-ethynylpyridine is critical to the coordination-driven selectivity observed.

Click chemistry CuAAC Polyoxometalates Molecular electronics

Synthetic Accessibility: Iodopyridine Reactivity Order Favors 3-Ethynylpyridine Over Para-Isomer

In acetylenic condensation reactions with terminal acetylenic compounds catalyzed by copper and potassium carbonate, the reactivity of isomeric iodopyridines follows the order: α (2-position) ≫ γ (4-position) ≥ β (3-position) [1]. This reactivity hierarchy indicates that 3-iodopyridine (β-position) reacts more readily than 4-iodopyridine (γ-position) but less readily than 2-iodopyridine (α-position). Consequently, the synthesis of 3-ethynylpyridine via this route is more accessible than that of 4-ethynylpyridine, while 2-ethynylpyridine remains the most synthetically accessible isomer.

Heterocyclic synthesis Sonogashira coupling Reactivity Process chemistry

Optimal Research and Industrial Application Scenarios for 3-Ethynylpyridine Based on Quantitative Differentiation


Specialized Cross-Coupling Reactions Requiring Tailored Catalyst Systems

When standard Sonogashira conditions (Pd(PPh₃)₂Cl₂/CuI) fail to yield product, 3-ethynylpyridine becomes a candidate for optimization using alternative catalyst-ligand combinations. The documented 84% yield achieved with the P6/L1 system [1] provides a starting point for process chemists developing scalable routes to 3-substituted pyridines and fused heterocycles where meta-substitution is structurally required [2].

Electroactive Polymer Synthesis Targeting Reversible Doping Behavior

For researchers developing polymers requiring switchable conductivity or reversible electrochemical response—such as electrochromic devices, chemical sensors, or organic batteries—poly(3-ethynylpyridine) exhibits reversible doping/undoping behavior [1]. This property distinguishes it from polymers derived from 2-ethynylpyridine, which computational studies suggest may be more suited for continuous conductivity applications [2].

Functional Inorganic-Organic Hybrid Materials via Coordination-Controlled Click Chemistry

The meta-substituted pyridine nitrogen of 3-ethynylpyridine enables unique coordination-driven selectivity in CuAAC reactions with polyoxometalates, facilitating the synthesis of asymmetric and symmetric hybrid architectures [1]. This approach is particularly relevant for molecular electronics research, where controlled assembly of redox-active inorganic clusters with organic linkers is required for capacitor/memristor device fabrication.

Agrochemical Nitrification Inhibitor Development

3-Ethynylpyridine falls within the scope of ethynylpyridine compounds claimed as nitrification inhibitors in recent patent literature [1]. For agrochemical R&D teams evaluating structure-activity relationships among pyridine-based nitrification inhibitors, the distinct electronic and steric profile of the meta-ethynyl substitution pattern may offer differentiated soil mobility, microbial inhibition potency, or formulation compatibility relative to ortho- and para-isomers.

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